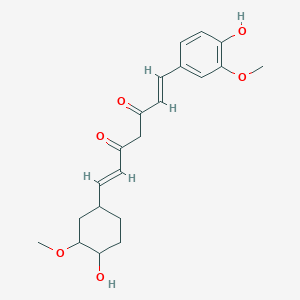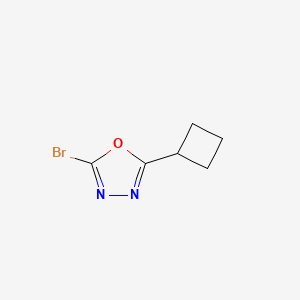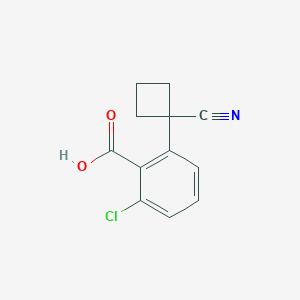
1-(5-Chloro-3-(methoxycarbonyl)pyridin-2-yl)azetidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Chloro-3-(methoxycarbonyl)pyridin-2-yl)azetidine-3-carboxylic acid is a complex organic compound that features a pyridine ring substituted with a chloro and methoxycarbonyl group, and an azetidine ring with a carboxylic acid group
Vorbereitungsmethoden
The synthesis of 1-(5-Chloro-3-(methoxycarbonyl)pyridin-2-yl)azetidine-3-carboxylic acid typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyridine ring, followed by the introduction of the chloro and methoxycarbonyl groups. The azetidine ring is then formed, and the carboxylic acid group is introduced in the final steps. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of specific catalysts, solvents, and temperature control.
Analyse Chemischer Reaktionen
1-(5-Chloro-3-(methoxycarbonyl)pyridin-2-yl)azetidine-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of new compounds with different functional groups.
Hydrolysis: This reaction can break down the compound into smaller fragments, often involving the carboxylic acid group.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing groups, while substitution can result in derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
1-(5-Chloro-3-(methoxycarbonyl)pyridin-2-yl)azetidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: It can be used in the production of specialized materials or as an intermediate in chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of 1-(5-Chloro-3-(methoxycarbonyl)pyridin-2-yl)azetidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating biological processes. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
1-(5-Chloro-3-(methoxycarbonyl)pyridin-2-yl)azetidine-3-carboxylic acid can be compared with similar compounds such as:
Pyridine derivatives: These compounds share the pyridine ring but may have different substituents, leading to varied chemical and biological properties.
Azetidine derivatives: These compounds feature the azetidine ring and may have different functional groups, affecting their reactivity and applications.
Carboxylic acid derivatives: These compounds contain the carboxylic acid group and can undergo similar reactions, but their overall structure influences their specific uses.
Eigenschaften
Molekularformel |
C11H11ClN2O4 |
|---|---|
Molekulargewicht |
270.67 g/mol |
IUPAC-Name |
1-(5-chloro-3-methoxycarbonylpyridin-2-yl)azetidine-3-carboxylic acid |
InChI |
InChI=1S/C11H11ClN2O4/c1-18-11(17)8-2-7(12)3-13-9(8)14-4-6(5-14)10(15)16/h2-3,6H,4-5H2,1H3,(H,15,16) |
InChI-Schlüssel |
MXVXSAUGOAOZRD-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(N=CC(=C1)Cl)N2CC(C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 3-isopropyl-4h-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B13931896.png)




![1-[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]piperidine-4-carbaldehyde](/img/structure/B13931923.png)


![1-Oxa-7-azaspiro[3.5]nonane-7-carboxylic acid, 2-formyl-, 1,1-dimethylethyl ester](/img/structure/B13931934.png)


![tert-Butyl 4-(2,7-dichloropyrido[4,3-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B13931966.png)
![2-(3-Oxetanyl)-2,6-diazaspiro[3.3]heptane](/img/structure/B13931968.png)
![5-bromo-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B13931969.png)
